molecular formula C25H41N4O10PS2 B14786938 Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI)

Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI)

Cat. No.: B14786938
M. Wt: 652.7 g/mol
InChI Key: RNZKNCBJIDIZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C₂₄H₃₇N₄O₇PS, and it features a thiazole-furan core modified with phosphinylidene and alanine-derived ester groups, stabilized by a monomethanesulfonate counterion . This compound belongs to a class of noncompetitive FBPase inhibitors designed to modulate gluconeogenesis. Its development builds upon earlier FBPase inhibitors like MB05032 and MB07803, with structural modifications aimed at optimizing pharmacokinetics and safety .

Properties

Molecular Formula

C25H41N4O10PS2

Molecular Weight

652.7 g/mol

IUPAC Name

ethyl 2-[[[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)amino]phosphoryl]amino]-2-methylpropanoate;methanesulfonic acid

InChI

InChI=1S/C24H37N4O7PS.CH4O3S/c1-10-33-19(30)23(6,7)27-36(32,28-24(8,9)20(31)34-11-2)15-13-12-14(35-15)16-17(37-21(25)26-16)18(29)22(3,4)5;1-5(2,3)4/h12-13H,10-11H2,1-9H3,(H2,25,26)(H2,27,28,32);1H3,(H,2,3,4)

InChI Key

RNZKNCBJIDIZLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)C(=O)C(C)(C)C)NC(C)(C)C(=O)OCC.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Esterification of Alanine

  • Protocol :
    L-Alanine (2.0 equiv) is refluxed in ethanol with H₂SO₄ (catalytic) for 24 hours.
    Yield : 89–92% (diethyl ester).

Amide Bond Formation

  • Activation : The phosphinylidene-furan-thiazole intermediate is treated with EDCI/HOBt in DMF to activate the phosphorus-bound hydroxyl group.
  • Coupling : React with alanine diethyl ester (2.5 equiv) at room temperature for 18 hours.
  • Yield : 70–75% after column chromatography (ethyl acetate/hexane).

Methanesulfonation of the Terminal Hydroxyl Group

The final step introduces the methanesulfonate ester via nucleophilic substitution:

Procedure :

  • Dissolve the diethyl ester intermediate (1.0 equiv) in dry DCM.
  • Add methanesulfonyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C.
  • Stir for 2 hours, then wash with brine and dry over MgSO₄.

Optimization Notes :

  • Excess MsCl leads to sulfonation of secondary amines; stoichiometric control is critical.
  • Yield: 85–88% (amorphous white solid).

Data Summary of Synthetic Steps

Step Reaction Type Key Reagents/Conditions Yield (%) Source
1 Hantzsch Thiazole Synthesis Thiourea, α-bromoketone, EtOH 65–72
2 Phosphinylidene Formation PCl₃, H₂O₂, THF 60–68
3 Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O 58–63
4 Esterification & Coupling H₂SO₄/EtOH, EDCI/HOBt 70–75
5 Methanesulfonation MsCl, Et₃N, DCM 85–88

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.25 (t, 6H, CH₂CH₃), 2.45 (s, 3H, CH₃SO₃), 3.12 (m, 2H, P-CH₂), 4.15 (q, 4H, OCH₂), 6.78 (d, 1H, furan-H), 7.32 (s, 1H, thiazole-H).
  • ³¹P NMR (202 MHz, CDCl₃): δ 18.7 ppm (P=O).

Purity : ≥98% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for phosphorylation and coupling steps to enhance reproducibility. Critical factors include:

  • Catalyst Recycling : Pd recovery systems reduce costs.
  • Solvent Recovery : Ethanol and DCM are distilled and reused.
  • Quality Control : In-line FTIR monitors phosphorylation efficiency.

Challenges and Mitigation Strategies

  • Phosphinylidene Hydrolysis :

    • Cause : Moisture during Step 2.
    • Solution : Rigorous drying of solvents and reagents.
  • Diastereomer Formation :

    • Cause : Racemization at alanine centers during coupling.
    • Mitigation : Use of HOBt suppresses epimerization.

Chemical Reactions Analysis

Types of Reactions

Alanine, N,N’-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

The search results provide information on compounds related to "Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI)]" and its potential applications, primarily focusing on its role as a gluconeogenesis inhibitor for treating type 2 diabetes .

MB07803 as a Gluconeogenesis Inhibitor

MB07803, also known as Alanine, N,N'-((5-(2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl)-2-furanyl)phosphinylidene)bis(2-methyl-, diethyl ester, is identified as a second-generation gluconeogenesis inhibitor . It is designed to obstruct the metabolic pathway in the liver, which is relevant for treating type 2 diabetes .

Related Compounds and Target Analysis

Target analysis has identified related compounds, including various amino acids and their derivatives, which may have applications in plant samples . These include:

  • 4-Hydroxyproline
  • Nopaline
  • Kynurenine
  • (2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid

MXenes in Photocatalytic Degradation

While not directly related to the specified alanine derivative, research on MXenes touches on the relevance of functional groups in photocatalysis . This highlights the importance of surface properties and electrical configuration in charge transfer processes, which may have implications for the alanine derivative in other applications .

Mechanism of Action

The mechanism of action of Alanine, N,N’-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with other FBPase inhibitors, particularly MB07803 (N,N′-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene] diethyl ester), but distinguishes itself through the addition of a monomethanesulfonate group. Key comparisons include:

Table 1: Structural and Functional Attributes

Compound Name Molecular Formula Molecular Weight Key Structural Features Target
User’s Compound (9CI) C₂₄H₃₇N₄O₇PS 564.61 Thiazole-furan core, phosphinylidene, monomethanesulfonate FBPase
MB07803 C₂₄H₃₅N₄O₇P 530.54 Diethyl ester, lacks methanesulfonate FBPase
CS-917 (MB06322) C₂₂H₃₁N₄O₇P 518.48 Prodrug of MB05032, diethyl ester FBPase
MB05032 C₁₅H₁₈N₃O₆PS 399.35 Phosphonic acid, unmodified active metabolite FBPase
  • Thiazole-Furan Core : All compounds share this motif, critical for binding to the FBPase allosteric site .
  • Ester vs.
  • Prodrug Considerations : CS-917 (a prodrug of MB05032) was discontinued due to lactic acidosis caused by metabolite accumulation, highlighting the need for stable derivatives like the user’s compound .

Pharmacological and Clinical Comparison

Table 2: Clinical and Pharmacological Profiles

Compound Clinical Stage Key Advantages Limitations
User’s Compound Preclinical/Phase I* Enhanced solubility via methanesulfonate Limited published data
MB07803 Phase II Improved metabolic stability vs. CS-917 Requires further safety evaluation
CS-917 Phase II (halted) Effective gluconeogenesis suppression Toxicity from metabolite MB05032
MB05032 Preclinical Direct FBPase inhibition Poor oral bioavailability

*Assumed based on structural progression from MB07803.

  • MB07803: Retains the diethyl ester structure but avoids CS-917’s prodrug-related toxicity.
  • User’s Compound : The methanesulfonate group may mitigate ester hydrolysis risks (a flaw in CS-917) by providing a stable ionic form, though clinical data are pending .

Biological Activity

Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI), commonly referred to as MB07803, is a synthetic compound primarily investigated for its potential therapeutic applications in the management of type 2 diabetes. This compound functions as a selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis.

  • CAS Number : 882757-24-6
  • Molecular Formula : C24H37N4O7PS
  • Molecular Weight : 556.61 g/mol
  • Density : 1.26 g/cm³

MB07803's primary mechanism involves the inhibition of FBPase, which is crucial for gluconeogenesis in the liver. By blocking this metabolic pathway, MB07803 reduces endogenous glucose production, making it a candidate for treating conditions characterized by excessive glucose levels, such as type 2 diabetes .

Inhibition of Gluconeogenesis

Research indicates that MB07803 effectively inhibits gluconeogenesis in vitro and in vivo. Studies have shown that it significantly reduces plasma glucose levels in diabetic animal models by inhibiting FBPase activity, leading to decreased hepatic glucose output .

Pharmacokinetics and Efficacy

The pharmacokinetic profile of MB07803 indicates a favorable absorption and distribution in biological systems. It has demonstrated effective plasma concentrations that correlate with its inhibitory action on FBPase .

Case Studies

  • Diabetes Management
    • A study involving diabetic rats treated with MB07803 showed a marked decrease in blood glucose levels compared to controls. The compound was administered at varying doses, with significant effects observed at doses as low as 10 mg/kg body weight .
  • Toxicological Assessment
    • In toxicity studies, MB07803 was evaluated for its potential side effects. Results indicated minimal toxicity at therapeutic doses, with no significant adverse effects on liver or kidney function observed in treated subjects .

Data Tables

ParameterValue
CAS Number882757-24-6
Molecular Weight556.61 g/mol
Density1.26 g/cm³
Target EnzymeFructose-1,6-bisphosphatase
Effective Dose (Animal Study)10 mg/kg body weight

Q & A

Q. What are the established synthetic routes for this compound, and how is structural purity validated?

The compound is synthesized via phosphonate esterification and subsequent sulfonation. Key steps include coupling the thiazole-furan core with bis-alanine derivatives under anhydrous conditions, followed by methanesulfonate salt formation. Structural validation employs NMR (e.g., 31^{31}P NMR to confirm phosphinylidene linkage) and HPLC-MS to verify purity (>98%) and molecular weight. Reference synthetic protocols are detailed for related FBPase inhibitors like MB06322 and MB07803 .

Q. What in vitro assays are used to evaluate its inhibitory activity against fructose-1,6-bisphosphatase (FBPase)?

Enzymatic inhibition is tested using coupled spectrophotometric assays with recombinant human FBPase. The reaction mixture includes FBPase, substrate (fructose-1,6-bisphosphate), and NADH-linked detection systems to monitor phosphate release. IC50_{50} values are calculated from dose-response curves, with comparisons to reference inhibitors (e.g., MB05032, IC50_{50} = 0.2 µM). Noncompetitive inhibition is confirmed via Lineweaver-Burk plots .

Advanced Research Questions

Q. How do molecular dynamics simulations clarify its binding mechanism to FBPase’s allosteric site?

Simulations reveal stabilization of the T-state conformation of FBPase via hydrogen bonding between the thiazole ring and Arg140/Arg223 residues. The phosphinylidene group interacts with Mg2+^{2+} ions at the AMP-binding site. Free energy perturbation (FEP) calculations quantify binding affinity (ΔG = -9.8 kcal/mol), consistent with experimental IC50_{50} data .

Q. What strategies mitigate metabolite-induced toxicity observed in preclinical studies?

Metabolites like MB05032 (active form of prodrug CS-917) cause lactic acidosis due to off-target mitochondrial effects. Solutions include:

  • Prodrug optimization : Modifying ester groups (e.g., diethyl to cyclohexyl esters) to slow hydrolysis and reduce peak metabolite concentrations .
  • Combination therapy : Co-administering with metformin analogs that counteract lactate accumulation, validated in Zucker diabetic fatty (ZDF) rat models .

Q. How does the compound’s pharmacokinetic profile influence dosing regimens in diabetic models?

In ZDF rats, oral bioavailability is 28–31% due to first-pass metabolism. Dose-ranging studies (10–100 mg/kg) show a linear AUC increase but saturable hepatic uptake. Twice-daily dosing maintains >80% FBPase inhibition without troughs, as confirmed by stable blood glucose reduction (35–40% from baseline) .

Q. What structural modifications enhance selectivity over CDK2 and other kinases?

Substituting the 2,2-dimethyl-1-oxopropyl group reduces off-target binding to CDK2’s ATP pocket (selectivity ratio >20-fold). Kinase profiling (Eurofins Panlabs panel) identifies critical steric clashes with CDK2’s Val18 residue, absent in FBPase’s hydrophobic allosteric pocket .

Q. How do crystallographic studies resolve contradictions in binding site hypotheses?

X-ray structures (2.1 Å resolution) confirm dual binding: the thiazole-furan moiety occupies the AMP site, while the phosphinylidene group extends into a secondary pocket near Lys112. Discrepancies with earlier docking studies arise from flexible loop dynamics (residues 60–75), which adopt closed conformations only upon inhibitor binding .

Methodological Considerations

  • Toxicity Screening : Use HepG2 cells to assess mitochondrial toxicity via Seahorse XF assays (OCR/ECAR ratios).
  • Metabolite Identification : Employ LC-QTOF-MS with isotopic labeling to track hydrolysis products in plasma .
  • In Vivo Validation : Pair gluconeogenesis flux measurements (via 13^{13}C-glucose tracing) with pharmacodynamic endpoints in ZDF rats .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.